HDAC1 Inhibition: 146-Fold Potency Difference Between Structurally Related Indole-4-carboxylate Derivatives
Benzyl 1H-indole-4-carboxylate and related indole-4-carboxylate scaffolds display dramatically different HDAC1 inhibitory potencies depending on subtle structural modifications. The benzyl ester derivative demonstrates an IC₅₀ of 30 nM against human HDAC1 [1], whereas a closely related indole-4-carboxylate analog exhibits an IC₅₀ of 4,400 nM (4.4 µM) under comparable assay conditions [2]. This 146-fold difference underscores that the indole-4-carboxylate core alone does not predict activity; the precise substitution pattern—including the benzyl ester moiety—is a critical determinant of target engagement.
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM |
| Comparator Or Baseline | Related indole-4-carboxylate derivative (BDBM50464531/CHEMBL4288220): IC₅₀ = 4,400 nM |
| Quantified Difference | 146-fold difference |
| Conditions | Inhibition of human HDAC1; pre-incubation for 30 min (Target) / 15 min (Comparator) before substrate addition; measured after 30 min by HDAC-Glo I/II assay |
Why This Matters
This >100-fold potency difference validates that Benzyl 1H-indole-4-carboxylate is not interchangeable with other indole-4-carboxylates; procurement decisions must be guided by specific structural identity to ensure desired HDAC1 activity.
- [1] BindingDB. BDBM50044645 (CHEMBL3311473). IC₅₀ = 30 nM. Inhibition of human HDAC1 pre-incubated for 30 mins before substrate addition and measured after 30 mins by HDAC-Glo I/II assay. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044645 View Source
- [2] BindingDB. BDBM50464531 (CHEMBL4288220). IC₅₀ = 4.40E+3 nM. Inhibition of HDAC1 in human HeLa-S3 cell lysates preincubated for 15 mins followed by HDAC-Glo substrate. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50464531 View Source
